Cas no 72816-91-2 (6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL)

6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL is a versatile intermediate in organic synthesis. It offers high purity and structural stability, facilitating the preparation of complex organic molecules. Its unique chemical structure allows for efficient cross-coupling reactions, broadening its applicability in drug discovery and material science.
6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL structure
72816-91-2 structure
Product Name:6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL
CAS No:72816-91-2
MF:C14H16N4O3
MW:288.301842689514
CID:826669
PubChem ID:4412826
Update Time:2025-10-31

6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL Chemical and Physical Properties

Names and Identifiers

    • 6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL
    • 6-amino-1-benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl(methyl)formamide
    • AB-323
    • AC1N9M6M
    • AG-C-07943
    • AG-G-87044
    • CTK7I1122
    • FT-0661600
    • N-(6-amino-1-benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-methyl-formamide
    • Oprea1_754922
    • 72816-91-2
    • N-[6-Amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methyl-formamide
    • N-(6-Amino-1-benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylformamide
    • N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide
    • AB-323/13887070
    • DTXSID90402998
    • Inchi: 1S/C14H16N4O3/c1-16(9-19)11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3
    • InChI Key: RLJDTUFUQDKHKP-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C(=C(N)N1CC1C=CC=CC=1)N(C=O)C)=O

Computed Properties

  • Exact Mass: 288.12224039g/mol
  • Monoisotopic Mass: 288.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • Melting Point: 199-202°C

6-AMINO-1-BENZYL-3-METHYL-5-(N-FORMYL-N-METHYL)URACIL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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